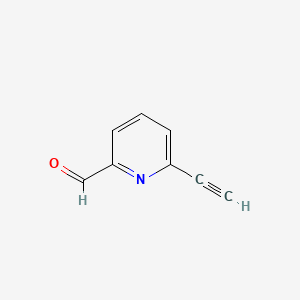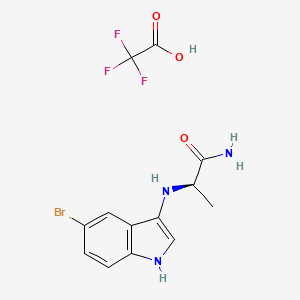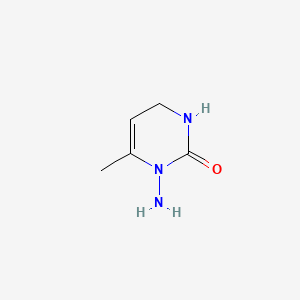![molecular formula C9H17NO5 B575214 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 191274-40-5](/img/structure/B575214.png)
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . This compound is often employed in peptide synthesis and other applications where temporary protection of the amino group is required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the reaction of N-(tert-Butyloxycarbonyl)glycine with 2-hydroxyethyl ester. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is widely used in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a free amine, carbon dioxide, and tert-butyl alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to its specific application in protecting amino groups in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in peptide synthesis and other applications requiring temporary protection of amino groups .
Eigenschaften
CAS-Nummer |
191274-40-5 |
|---|---|
Molekularformel |
C9H17NO5 |
Molekulargewicht |
219.237 |
IUPAC-Name |
2-hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-7(12)14-5-4-11/h11H,4-6H2,1-3H3,(H,10,13) |
InChI-Schlüssel |
CZOCFMDUDUNPMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCO |
Synonyme |
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-hydroxyethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)

![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)
![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)




